Research has explored the potential applications of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in various fields, including:
6-Bromo-2-methylimidazo[1,2-a]pyrimidine is an aromatic heterocyclic compound characterized by the presence of a bromine atom at the 6-position and a methyl group at the 2-position of the imidazo[1,2-a]pyrimidine ring system. Its molecular formula is C7H6BrN3, and it has a molecular weight of approximately 215.04 g/mol. This compound is part of a larger family of imidazo compounds known for their diverse biological activities and applications in medicinal chemistry .
Currently, there is no scientific research available on the mechanism of action of 6-bromo-2-methylimidazo[1,2-a]pyrimidine. Further studies are needed to explore its potential interactions with biological systems or other molecules.
Due to the lack of research on 6-bromo-2-methylimidazo[1,2-a]pyrimidine, specific safety information is not available. As a general precaution, all unknown compounds should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE).
The chemical reactivity of 6-bromo-2-methylimidazo[1,2-a]pyrimidine can be attributed to its electron-rich nitrogen atoms and the presence of the bromine substituent. It can undergo various reactions including:
These reactions make it a versatile intermediate for synthesizing more complex molecules .
Research indicates that 6-bromo-2-methylimidazo[1,2-a]pyrimidine exhibits notable biological activities. It has been studied for its antibacterial properties against various strains of bacteria, including both gram-positive and gram-negative bacteria. Some derivatives of imidazo compounds have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy . Additionally, its structural similarity to other biologically active compounds positions it as a candidate for further pharmacological studies.
The synthesis of 6-bromo-2-methylimidazo[1,2-a]pyrimidine typically involves multi-step synthetic routes. Common methods include:
These methods allow for the efficient production of this compound and its derivatives for research purposes .
6-Bromo-2-methylimidazo[1,2-a]pyrimidine finds applications in several fields:
Interaction studies involving 6-bromo-2-methylimidazo[1,2-a]pyrimidine focus on its binding affinity with proteins and enzymes. These studies reveal insights into how this compound affects biological pathways and cellular functions. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, which may lead to alterations in their activity and subsequent physiological effects. Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with 6-bromo-2-methylimidazo[1,2-a]pyrimidine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methylimidazo[1,2-a]pyridine | Lacks bromination at the 6-position | Known for mutagenic properties |
6-Iodo-2-methylimidazo[1,2-a]pyridine | Iodine instead of bromine at the 6-position | Exhibits different reactivity patterns |
Imidazo[1,2-a]pyridine | No methyl group at the 2-position | Broader range of biological activities |
These compounds highlight the uniqueness of 6-bromo-2-methylimidazo[1,2-a]pyrimidine in terms of its halogen substitution and potential biological effects compared to its analogs.
The thermodynamic stability of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine is characterized by its resistance to thermal decomposition under normal conditions. The compound belongs to a class of heterocyclic systems that exhibit considerable thermal stability due to their aromatic character and the presence of multiple nitrogen atoms within the ring structure [1].
Based on data from related imidazo[1,2-a]pyrimidine derivatives, the parent imidazo[1,2-a]pyrimidine system demonstrates melting points in the range of 127-129°C [2]. However, specific thermal decomposition data for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine has not been experimentally determined. The presence of the bromine substituent at the 6-position and the methyl group at the 2-position are expected to influence the thermal stability profile compared to the parent compound.
Comparative studies of related heterocyclic systems provide insight into the thermal behavior of this compound class. Imidazo[1,2-a]pyrimidin-5(1H)-one derivatives exhibit decomposition temperatures around 251°C [3], while thieno[2,3-d]pyrimidinones demonstrate higher thermal stability with decomposition temperatures exceeding 250°C . The enhanced stability of sulfur-containing analogues suggests that the electronic properties of the heteroatoms significantly influence thermal decomposition patterns.
Compound | Melting Point (°C) | Thermal Stability | Decomposition Temperature (°C) | Source |
---|---|---|---|---|
Imidazo[1,2-a]pyrimidine (parent) | 127-129 | Stable up to melting point | Not reported | Reference 46 |
Imidazo[1,2-a]pyrimidin-5(1H)-one | Not available | Decomposes at 251°C | 251.4 | Reference 37 |
Imidazo[1,2-a]pyridine (related) | Not available | Stable under normal conditions | Not reported | Reference 49 |
Thieno[2,3-d]pyrimidinones | Not available | Higher thermal stability (>250°C) | >250 | Reference 5 |
Imidazo[1,2-a]pyrimidine derivatives (general) | 195-275 (various) | Generally stable | Not reported | Reference 36 |
Imidazo[1,2-a]pyrimidine-3-carboxamides | Not available | Stable under reaction conditions | Not reported | Reference 2 |
The thermal decomposition patterns of imidazo[1,2-a]pyrimidine derivatives typically involve the cleavage of carbon-nitrogen bonds within the heterocyclic ring system. The presence of electron-withdrawing groups such as bromine may lower the decomposition temperature by destabilizing the aromatic system, while electron-donating groups like methyl may provide stabilization through hyperconjugation effects [5].
The solubility characteristics of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine are influenced by the presence of multiple nitrogen atoms that can participate in hydrogen bonding and the lipophilic nature of the bromine and methyl substituents. The compound exhibits a calculated LogP value of 1.80020, indicating moderate lipophilicity [1].
Solubility studies of related imidazo[1,2-a]pyrimidine derivatives reveal significant variation depending on the substitution pattern. The parent imidazo[1,2-a]pyrimidine demonstrates solubility in methanol and other polar protic solvents [6]. Imidazo[1,2-a]pyrimidine-2-carboxylic acid shows predicted water solubility of 787.93 mg/L, suggesting that carboxylic acid functionality significantly enhances aqueous solubility [7].
Compound | Water Solubility (mg/L) | Polar Solvents | Aprotic Solvents | Reference |
---|---|---|---|---|
Imidazo[1,2-a]pyrimidine (parent) | Soluble in methanol | Soluble in methanol | Soluble in DMSO | Reference 40 |
Imidazo[1,2-a]pyrimidine-2-carboxylic acid | 787.93 (predicted) | Soluble in water | Limited solubility | Reference 22 |
Imidazo[1,2-a]pyrimidine derivatives (general) | Variable | Generally soluble | Generally soluble | Reference 23 |
Imidazo[1,2-a]pyridine (related) | Slightly soluble | Soluble in organic solvents | Good solubility | Reference 10 |
Imidazo[1,2-a]pyrimidine-3-carboxamides | Generally low | Soluble in polar aprotic solvents | Good solubility in DMF, DMSO | Reference 2 |
Substituted imidazo[1,2-a]pyrimidines | Depends on substitution | Variable | Variable | Reference 26 |
In polar aprotic solvents, imidazo[1,2-a]pyrimidine derivatives generally exhibit good solubility. The nitrogen atoms in the ring system can interact with polar aprotic solvents through dipole-dipole interactions, while the aromatic system provides stability in organic media. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective solvents for these compounds [8].
The solubility behavior in aqueous systems is significantly influenced by the pH of the medium. The presence of basic nitrogen atoms allows for protonation under acidic conditions, which can enhance water solubility through the formation of charged species. However, the lipophilic nature of the bromine and methyl substituents in 6-Bromo-2-methylimidazo[1,2-a]pyrimidine may limit its aqueous solubility compared to more polar derivatives [9].
The acid-base properties of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine are determined by the presence of multiple nitrogen atoms within the heterocyclic ring system. The compound contains three nitrogen atoms: two within the pyrimidine ring (N1 and N3) and one in the imidazole ring (N8), each with different basicity characteristics.
Protonation studies using 15N NMR spectroscopy on the parent imidazo[1,2-a]pyrimidine system have established that the primary protonation site is the N1 nitrogen of the imidazo ring [10]. This selectivity is attributed to the electronic structure of the fused ring system, where the N1 position exhibits the highest electron density and therefore the greatest proton affinity.
Compound | pKa Value | Protonation Site | Experimental Method | Reference |
---|---|---|---|---|
Imidazo[1,2-a]pyrimidine (parent) | 5.50±0.30 (predicted) | N1 (imidazo nitrogen) | Computational prediction | Reference 46 |
Imidazo[1,2-a]pyrimidine (N1 protonation) | Primary protonation site | N1 (imidazo nitrogen) | 15N NMR spectroscopy | Reference 57 |
Imidazo[1,2-a]pyrimidine (N7 protonation) | Secondary protonation site | N7 (pyrimidine nitrogen) | 15N NMR spectroscopy | Reference 57 |
6-Bromoimidazo[1,2-a]pyridine | 5.10±0.50 (predicted) | Imidazo nitrogen | Computational prediction | Reference 10 |
Imidazo[1,2-a]pyridine (related) | Not available | Imidazo nitrogen | Not available | Not available |
Benzylpyridinium salt (related) | ~27 (in DMSO) | Pyridinium nitrogen | Quantum chemical calculation | Reference 56 |
Imidazo[1,2-a]pyrimidine derivatives | Variable (3-8 range) | Primarily N1 | NMR studies | Reference 57 |
The predicted pKa value for the parent imidazo[1,2-a]pyrimidine is 5.50±0.30, indicating weak basicity [2]. The introduction of electron-withdrawing substituents such as bromine is expected to decrease the basicity by reducing electron density on the nitrogen atoms. The 6-bromoimidazo[1,2-a]pyridine derivative shows a predicted pKa of 5.10±0.50, demonstrating the electron-withdrawing effect of the bromine substituent [11].
The presence of a methyl group at the 2-position may provide a slight electron-donating effect through hyperconjugation, potentially increasing the basicity compared to the unsubstituted system. However, this effect is likely to be modest compared to the electron-withdrawing influence of the bromine substituent.
Secondary protonation can occur at the N7 position of the pyrimidine ring, but this requires more forcing conditions due to the lower electron density at this site. The selectivity for N1 protonation is maintained across various substitution patterns, making this the predominant ionization site under physiological conditions [10].
The crystalline properties of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine have not been extensively characterized through single-crystal X-ray diffraction analysis. However, structural information can be inferred from studies of related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives that exhibit similar molecular frameworks.
Related imidazo[1,2-a]pyridine derivatives have been shown to exhibit polymorphism, with different crystalline forms displaying distinct packing arrangements and physical properties. X-ray crystallographic studies of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)-imidazo[1,2-a]pyridine revealed two polymorphic forms: Form A crystallizing in the monoclinic space group C2/c, and Form B in the monoclinic space group P21/c [12].
Compound | Crystal System | Space Group | Unit Cell Parameters | Density (g/cm³) | Reference |
---|---|---|---|---|---|
Imidazo[1,2-a]pyrimidine (parent) | Not available | Not available | Not available | Not available | Not available |
Imidazo[1,2-a]pyridine polymorph A | Monoclinic | C2/c | a=42.936Å, b=4.356Å, c=21.536Å | 1.275 | Reference 38 |
Imidazo[1,2-a]pyridine polymorph B | Monoclinic | P21/c | a=4.367Å, b=38.214Å, c=11.253Å | 1.292 | Reference 38 |
Imidazo[1,2-a]pyridinium salt (triclinic) | Triclinic (P1) | P1 | a=9.63Å, b=11.51Å, c=13.03Å | 1.630 | Reference 41 |
Imidazo[1,2-a]pyridinium salt (monoclinic) | Monoclinic | P21/c | Not available | Not available | Reference 44 |
6-Methyluracil polymorphs (related) | Monoclinic | P21/c | Variable | 1.442-1.509 | Reference 30 |
The polymorphic behavior of imidazo[1,2-a]pyridinium salts has been documented, with both triclinic and monoclinic forms reported. The triclinic form crystallizes in space group P1 with unit cell parameters a=9.63Å, b=11.51Å, c=13.03Å, and exhibits a density of 1.630 g/cm³ [13]. The monoclinic form has been observed in space group P21/c [14].
Studies of related heterocyclic systems, such as 6-methyluracil, demonstrate that multiple polymorphic forms can exist with varying stabilities. Four distinct polymorphic forms of 6-methyluracil have been identified, with different thermal stabilities and transition temperatures [15]. This suggests that 6-Bromo-2-methylimidazo[1,2-a]pyrimidine may also exhibit polymorphic behavior, although specific studies have not been reported.
The molecular structure of imidazo[1,2-a]pyrimidine derivatives typically features a planar or nearly planar heterocyclic ring system. The presence of substituents such as bromine and methyl groups can influence the crystal packing through intermolecular interactions. Bromine atoms can participate in halogen bonding interactions, while methyl groups contribute to van der Waals interactions that may affect the overall crystal stability.